3-(Butylsulfonyl)acrylic acid ethyl ester
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Overview
Description
3-(Butylsulfonyl)acrylic acid ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfonyl)acrylic acid ethyl ester typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion. The butylsulfonyl group is introduced through a sulfonation reaction, where butylsulfonyl chloride reacts with the acrylic acid ester under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfonyl)acrylic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The butylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-(Butylsulfonyl)acrylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Butylsulfonyl)acrylic acid ethyl ester involves its interaction with various molecular targets:
Ester Hydrolysis: The ester group is susceptible to hydrolysis, leading to the formation of carboxylic acid and alcohol.
Nucleophilic Attack: The butylsulfonyl group can undergo nucleophilic attack, resulting in substitution reactions.
Electrophilic Addition: The acrylic acid moiety can participate in electrophilic addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in the production of perfumes and solvents.
Uniqueness
Its combination of ester and sulfonyl functionalities makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
73663-90-8 |
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Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl (E)-3-butylsulfonylprop-2-enoate |
InChI |
InChI=1S/C9H16O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h6,8H,3-5,7H2,1-2H3/b8-6+ |
InChI Key |
WYGZZQZWWYNXFY-SOFGYWHQSA-N |
Isomeric SMILES |
CCCCS(=O)(=O)/C=C/C(=O)OCC |
Canonical SMILES |
CCCCS(=O)(=O)C=CC(=O)OCC |
Origin of Product |
United States |
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